molecular formula C20H18FN3O2 B2540381 N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzamide CAS No. 921850-64-8

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzamide

Cat. No.: B2540381
CAS No.: 921850-64-8
M. Wt: 351.381
InChI Key: DCOUZDVZZVPVIN-UHFFFAOYSA-N
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Description

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a dihydropyridazinone moiety, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydropyridazinone core, followed by the introduction of the fluorophenyl group and the benzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and fluorophenyl-containing molecules. Examples are:

  • N-(4-fluorophenyl)-3-bromobenzamide
  • 2-(4-fluorophenyl)-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide

Uniqueness

N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-14-3-2-4-16(13-14)20(26)22-11-12-24-19(25)10-9-18(23-24)15-5-7-17(21)8-6-15/h2-10,13H,11-12H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCOUZDVZZVPVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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